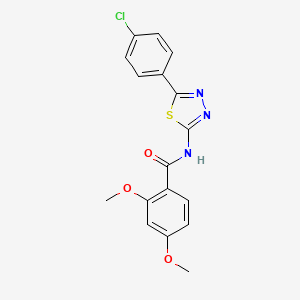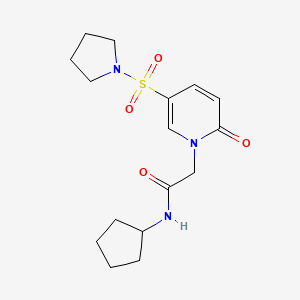
N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized using various spectroscopic methods, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Additionally, the synthesis of pyrrolidin-2-ones from N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides through a 5-endo-trig radical cyclisation process has been described, which could be relevant to the cyclisation steps needed for the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be elucidated using spectroscopic techniques. The characterization of the synthesized compounds in the first paper was achieved through LCMS, IR, 1H and 13C spectroscopies . These techniques could be applied to determine the structure of the compound , ensuring the correct functional groups are present and in the proper configuration.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclisation and substitution reactions. The 5-endo-trig radical cyclisation is a key step in forming pyrrolidin-2-ones, which are structurally related to the pyrrolidinyl group in the target compound . Understanding the reactivity and stability of the intermediates, such as α-acylamino radicals, is crucial for optimizing the synthesis route for N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide are not directly reported, the properties of structurally related compounds can provide some insights. For example, the cytotoxicity of the synthesized acetamide derivatives on various human leukemic cell lines was evaluated, and specific compounds showed high cytotoxicity, indicating potential anticancer properties . These properties, such as solubility, stability, and biological activity, are essential for understanding the compound's potential applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques
A study by Galeazzi, Mobbili, and Orena (1996) discusses a method for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides, which is a relevant technique for creating compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. This approach is significant for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, like (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
Corrosion Inhibition
Yıldırım and Cetin (2008) investigated 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesizing compounds through amidation and 1,3-dipolar cycloaddition reactions, for their corrosion prevention efficiencies. This research highlights the application of acetamide derivatives in corrosion inhibition, providing insights into the potential industrial applications of compounds like N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Heterocyclic Assemblies Formation
Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies, including 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This study contributes to the understanding of how acetamide derivatives can be involved in the synthesis of complex heterocyclic structures, relevant to the pharmaceutical and chemical industries (Obydennov et al., 2017).
Antitumor Activity
Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide. The resulting compounds were tested for their antitumor activity, with some showing promising inhibitory effects on different cell lines. This research underlines the potential therapeutic applications of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide derivatives in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHDOCTEGKERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

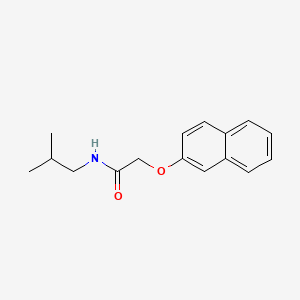
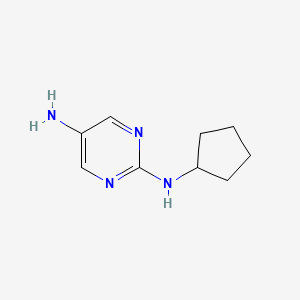
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)
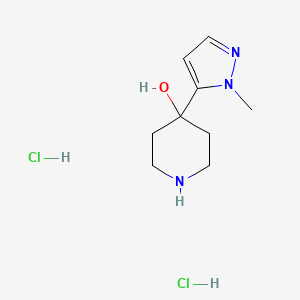
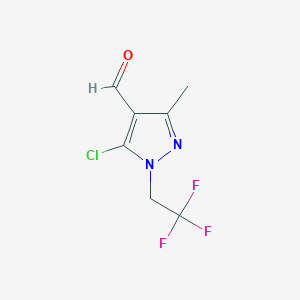

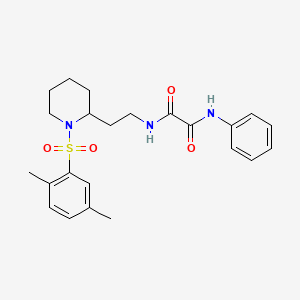


![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)
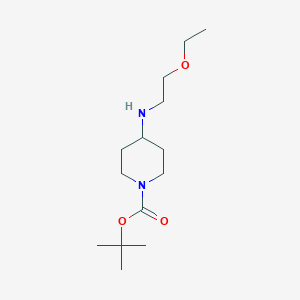
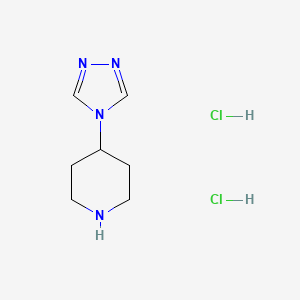
![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)
